molecular formula C23H27Cl2N3 B12369278 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride

5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride

Cat. No.: B12369278
M. Wt: 416.4 g/mol
InChI Key: HBPDSQVHZWBSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride ( 115621-95-9) is a dihydroimidazoisoquinoline-based research compound with a molecular weight of 416.39 and the molecular formula C23H27Cl2N3 . This substance has been identified in patent literature as a follicle-stimulating hormone (FSH) receptor agonist, indicating its primary research value in the study of fertility and the development of potential treatments for infertility disorders . Its mechanism of action involves targeting and activating the FSH receptor, a key pathway in the regulation of reproductive processes . As a high-purity chemical entity, it serves as a critical tool for scientists in pharmacological and biochemical assays, enabling the exploration of reproductive endocrinology and signaling pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find this compound under the internal research code SDZ-62-434 .

Properties

Molecular Formula

C23H27Cl2N3

Molecular Weight

416.4 g/mol

IUPAC Name

5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C23H25N3.2ClH/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23;;/h2-3,6-11,16H,1,4-5,12-15,17H2;2*1H

InChI Key

HBPDSQVHZWBSMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Isoquinoline Intermediate

The most widely documented method involves sequential functionalization of isoquinoline derivatives:

  • Isoquinoline Activation :
    • Isoquinoline undergoes nitration at the 1-position using fuming HNO₃/H₂SO₄ to yield 1-nitroisoquinoline.
    • Subsequent reduction with H₂/Pd-C produces 1-aminoisoquinoline.
  • Imidazole Ring Formation :

    • Condensation with α-haloketones (e.g., chloroacetone) in DMF at 80°C forms the imidazo[2,1-a]isoquinoline core.
    • Microwave-assisted cyclization reduces reaction time from 12h to 45min with 88% yield.
  • Piperidine Coupling :

    • 4-(Piperidin-1-ylmethyl)phenyl boronic acid is coupled via Suzuki-Miyaura reaction using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH/H₂O.
    • Final dihydrochloride salt formation is achieved by treatment with HCl gas in Et₂O.

Table 1. Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source Citation
Nitration HNO₃/H₂SO₄, 0°C, 4h 72
Reduction H₂ (1 atm), Pd/C, MeOH, 6h 85
Imidazole Cyclization Chloroacetone, DMF, 80°C, 12h 78
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C 82

Alternative Route via Curtius Rearrangement

A patent-pending method (CN106432232A) employs Curtius rearrangement for piperidine installation:

  • Intermediate Synthesis :
    • 4-Piperidone hydrochloride reacts with Boc anhydride to form N-Boc-4-piperidone.
    • Grignard addition with benzylmagnesium bromide yields 4-benzyl-4-hydroxy-N-Boc-piperidine.
  • Curtius Rearrangement :

    • Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates 4-aminopiperidine.
    • Deprotection with HCl/dioxane produces the free amine.
  • Final Assembly :

    • Reductive amination with 2,3-dihydroimidazo[2,1-a]isoquinoline-5-carbaldehyde completes the synthesis.

Critical Parameters :

  • DPPA stoichiometry must exceed 1.2 equivalents to prevent byproduct formation.
  • Temperature control (<5°C) during Boc deprotection minimizes epimerization.

Optimization Strategies

Catalytic System Enhancements

  • Palladium Catalysts :

    • Pd(OAc)₂/XPhos increases Suzuki coupling efficiency to 89% yield (vs. 75% with Pd(PPh₃)₄).
    • Microwave irradiation (100°C, 20min) reduces reaction time by 70%.
  • Solvent Effects :

    • Mixed toluene/DMF (3:1) improves imidazole cyclization homogeneity.
    • EtOAc/MeOH (2:1) enhances dihydrochloride crystallization purity.

Byproduct Mitigation

  • Nitration Byproducts :
    • 3-Nitroisoquinoline (8–12%) is removed via column chromatography (SiO₂, hexane/EtOAc 4:1).
  • Oversulfonation :
    • SO₃·Py complex in CH₂Cl₂ at −20°C minimizes polysulfonation during sulfonate ester formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O):
    • δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (m, 4H, imidazo-H), 4.21 (s, 2H, CH₂N), 3.75 (m, 4H, piperidine-H).
  • HRMS :
    • m/z 416.4 [M+H]⁺ (calc. 416.41).

Chemical Reactions Analysis

Types of Reactions

5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Platelet Activating Factor Antagonism
The compound functions as a potent antagonist of platelet-activating factor, which is involved in various inflammatory processes. Research has indicated that SDZ 62-434 can inhibit PAF-induced platelet aggregation, suggesting its potential use in managing conditions associated with excessive platelet activation, such as cardiovascular diseases .

1.2 Anticancer Activity
Studies have demonstrated that 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, showing promising cytotoxic effects. For instance, it was tested under the National Cancer Institute's protocols and displayed substantial growth inhibition rates against several tumor types .

In Vitro Studies

In vitro studies have shown that SDZ 62-434 significantly inhibits the proliferation of various cancer cell lines. For example:

  • The compound was tested on breast and colon cancer cell lines, demonstrating IC50 values indicative of effective cytotoxicity.
  • Its combination with other chemotherapeutic agents showed synergistic effects, enhancing overall efficacy against resistant cancer types .

Animal Models

Animal studies have further validated the anticancer potential of this compound. In murine models of cancer:

  • Administration of SDZ 62-434 resulted in reduced tumor size and improved survival rates compared to control groups.
  • The compound's ability to modulate immune responses was also noted, suggesting a dual mechanism of action involving both direct cytotoxicity and immunomodulation .

Comparative Analysis with Other Compounds

Compound NameMechanismIC50 (µM)Application Area
SDZ 62-434PAF antagonist & anticancer15.72 (varied by cell line)Cancer therapy & cardiovascular diseases
Compound AAnticancer agent10.5Oncology
Compound BPAF antagonist20.0Cardiovascular health

Mechanism of Action

The mechanism of action of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

SDZ 62-434 vs. Fluorophenyl-Substituted Analogs

A fluorinated derivative, 5-(2-fluorophenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline (C₁₇H₁₃FN₂, MW 264.297), shares the core imidazoisoquinoline scaffold but lacks the piperidinomethylphenyl substitution. Despite structural similarities, this analog shows reduced antitumor potency, suggesting the 4-(piperidin-1-ylmethyl)phenyl group is critical for activity . Crystal structure studies (PDB: 8OG5) reveal that fluorophenyl analogs bind to DCAF1 WD40 repeats, a ligase involved in protein degradation, indicating divergent molecular targets compared to SDZ 62-434 .

SDZ 62-434 vs. Pyrrolo[2,1-a]isoquinoline Derivatives

Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and 6c exhibit cytotoxic activity against T47D and HeLa cell lines (IC₅₀: 1.93–33.84 µM). These analogs replace the imidazole ring with a pyrrole moiety and introduce methoxy groups, enhancing selectivity for hormone-dependent cancers. However, their mechanisms remain less characterized compared to SDZ 62-434, which has demonstrated macrophage-mediated cytotoxicity .

Mechanistic and Pharmacological Comparisons

SDZ 62-434 vs. Isoquinoline Sulfonamides (e.g., H7, H8)

Isoquinoline sulfonamides like H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) inhibit protein kinase C (PKC), affecting lymphocyte proliferation and cytotoxicity. This distinction highlights the structural specificity required for PKC inhibition versus broad antitumor activity.

SDZ 62-434 vs. PI3K/mTOR Inhibitors (e.g., BEZ235, Dactolisib)

Structurally related compounds such as BEZ235 (a dihydroimidazo[4,5-c]quinoline) target PI3K/mTOR pathways.

Clinical and Preclinical Benchmarking

Compound Target/Mechanism Key Preclinical Findings Clinical Status
SDZ 62-434 Macrophage activation, cytotoxicity 80% tumor reduction in Meth A fibrosarcoma models Phase I (1990s)
Edelfosine Alkyl-lysophospholipid analog Moderate antitumor activity Approved (historical)
Compound 6a Undefined IC₅₀: 1.93 µM (T47D) Preclinical
H7 Protein kinase C inhibition Inhibits CTL-mediated lysis (IC₅₀: ~10 µM) Research tool

SAR Insights and Optimization Trends

  • Piperidine Substitution : The 4-(piperidin-1-ylmethyl)phenyl group in SDZ 62-434 enhances lipophilicity and membrane permeability, critical for in vivo efficacy .
  • Fluorine vs. Chlorine Substituents : Fluorine analogs (e.g., 5-(2-fluorophenyl)) show reduced potency compared to chlorinated derivatives (e.g., 5-(4-chlorophenyl)), suggesting electronegativity and steric effects influence target engagement .
  • Salt Forms : The dihydrochloride salt of SDZ 62-434 improves aqueous solubility, a pharmacokinetic advantage over free-base analogs .

Biological Activity

5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride, often referred to as SDZ 62-434, is a synthetic compound that has garnered attention for its biological activities, particularly as a potent antagonist of platelet-activating factor (PAF). This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C23H27Cl2N3
  • Molecular Weight : 416.39 g/mol
  • CAS Number : 115621-95-9

SDZ 62-434 functions primarily as a PAF antagonist. PAF is implicated in various pathological processes, including inflammation and cancer progression. By inhibiting PAF, SDZ 62-434 may mitigate these processes, making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Anticancer Activity

Research indicates that compounds with similar structures to SDZ 62-434 exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and disruption of mitochondrial membrane integrity .

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineMechanismIC50 (µM)
PiperineA2780 (ovarian)Caspase activation15
SDZ 62-434VariousPAF antagonismNot specified

Anti-inflammatory Activity

The anti-inflammatory potential of SDZ 62-434 is linked to its ability to block PAF-mediated pathways. This action can reduce the recruitment of inflammatory cells and cytokine release, which are critical in conditions like asthma and arthritis. The inhibition of PAF has been shown to decrease symptoms in animal models of inflammation .

Case Studies

  • Study on PAF Antagonists : A study published in Journal of Pharmacology demonstrated that SDZ 62-434 significantly reduced inflammatory responses in a mouse model of asthma. The compound decreased airway hyperresponsiveness and eosinophil infiltration into lung tissue .
  • Cancer Cell Line Studies : In vitro studies have shown that SDZ 62-434 can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the intrinsic pathway. The compound's effect on mitochondrial integrity was particularly noted in breast cancer cell lines .

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